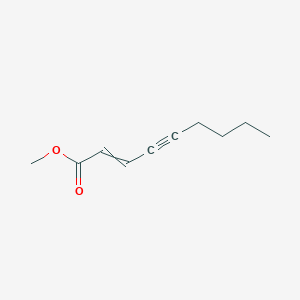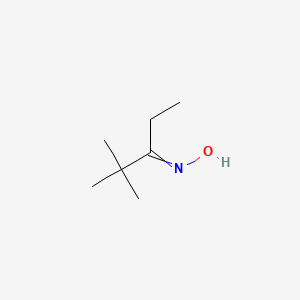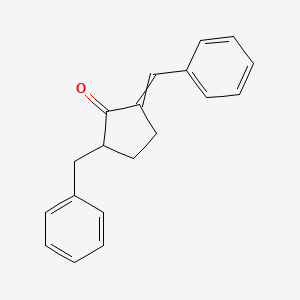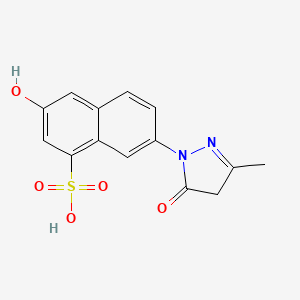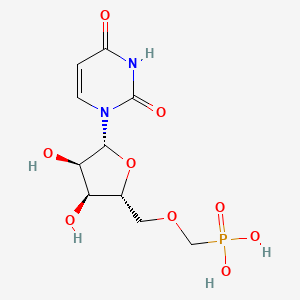
5'-O-(Phosphonomethyl)uridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-(Phosphonomethyl)uridine is a modified nucleoside that has garnered significant interest in scientific research due to its unique chemical properties and potential applications. This compound is a derivative of uridine, a naturally occurring nucleoside, and features a phosphonomethyl group attached to the 5’ position of the ribose sugar. This modification imparts distinct chemical and biological characteristics to the molecule, making it a valuable subject of study in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-(Phosphonomethyl)uridine typically involves the modification of uridine through a series of chemical reactions. One common method includes the reaction of uridine with phosphonomethylating agents under controlled conditions. For instance, the use of phosphonomethyl chloride in the presence of a base can facilitate the attachment of the phosphonomethyl group to the 5’ position of uridine .
Industrial Production Methods: Industrial production of 5’-O-(Phosphonomethyl)uridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions: 5’-O-(Phosphonomethyl)uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the phosphonomethyl group, potentially altering the compound’s biological activity.
Substitution: The phosphonomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonomethyluronic acid derivatives, while substitution reactions can produce a variety of functionalized nucleosides .
Wissenschaftliche Forschungsanwendungen
5’-O-(Phosphonomethyl)uridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a biochemical probe.
Medicine: Research has explored its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: It is used in the development of novel pharmaceuticals and as a precursor in the synthesis of other bioactive compounds
Wirkmechanismus
The mechanism of action of 5’-O-(Phosphonomethyl)uridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication and cancer cell proliferation. The compound targets enzymes involved in nucleic acid metabolism, such as polymerases and kinases, disrupting their normal activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
5’-O-(Phosphonomethyl)cytidine: Another nucleoside analog with similar modifications.
5’-O-(Phosphonomethyl)thymidine: A thymidine derivative with a phosphonomethyl group.
5’-O-(Phosphonomethyl)adenosine: An adenosine analog with similar structural features
Uniqueness: 5’-O-(Phosphonomethyl)uridine is unique due to its specific modification at the 5’ position, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on nucleic acid metabolism and the development of novel therapeutic agents .
Eigenschaften
CAS-Nummer |
77032-38-3 |
|---|---|
Molekularformel |
C10H15N2O9P |
Molekulargewicht |
338.21 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid |
InChI |
InChI=1S/C10H15N2O9P/c13-6-1-2-12(10(16)11-6)9-8(15)7(14)5(21-9)3-20-4-22(17,18)19/h1-2,5,7-9,14-15H,3-4H2,(H,11,13,16)(H2,17,18,19)/t5-,7-,8-,9-/m1/s1 |
InChI-Schlüssel |
CSIDRCOAERKRQN-ZOQUXTDFSA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COCP(=O)(O)O)O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COCP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7b-Methyl-7bH-cyclopent[cd]indene](/img/structure/B14447398.png)
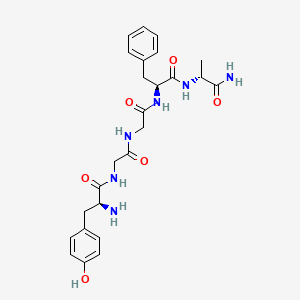
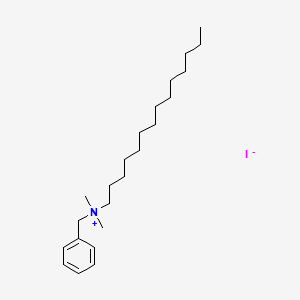
![lithium;[5-(1-ethoxyethoxy)-1-phenylpentyl]benzene](/img/structure/B14447412.png)
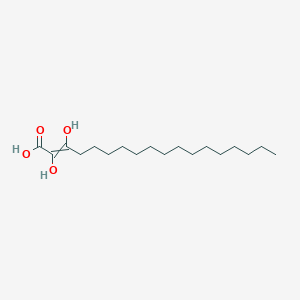
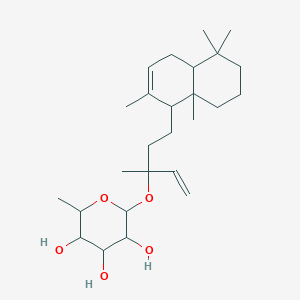


![Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester](/img/structure/B14447440.png)
